molecular formula C9H14N2 B13607821 n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine

Cat. No.: B13607821
M. Wt: 150.22 g/mol
InChI Key: HZUUJSUGBXSEOF-UHFFFAOYSA-N
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Description

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpyridin-3-yl)ethan-1-amine
  • 3-Pyridineethanamine, N,4-dimethyl-
  • 2-pyridin-3-ylethanamine

Uniqueness

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the nitrogen atom and the 4-methyl substitution on the pyridine ring differentiate it from other similar compounds, potentially leading to unique reactivity and interactions.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-2-(4-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C9H14N2/c1-8-3-6-11-7-9(8)4-5-10-2/h3,6-7,10H,4-5H2,1-2H3

InChI Key

HZUUJSUGBXSEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CCNC

Origin of Product

United States

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